
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, also known as HMQP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMQP is a pivaloyloxymethyl prodrug of 2-hydroxy-7-methylquinoline (HMQ), which is a compound known for its antimalarial and antitumor properties.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as an antimalarial agent. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has also been shown to possess antitumor properties, making it a potential candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide is not fully understood, but studies have suggested that it may act by inhibiting the heme detoxification pathway of the malaria parasite. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been reported to have good pharmacokinetic properties, with a long half-life and high bioavailability. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been shown to be metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide. One area of interest is its potential use as a combination therapy for malaria and cancer treatment. Another area of interest is the development of analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide with improved pharmacokinetic properties and increased potency. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide and its potential applications in other fields of research.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has shown promising results in studies and has the potential to be a valuable tool in the fight against malaria and cancer.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide involves the condensation of HMQ and pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the pure product. This method has been reported to yield N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide with a high purity of up to 98%.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-16-13-17(20(25)23-19(16)12-15)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMJKBDZYZRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)
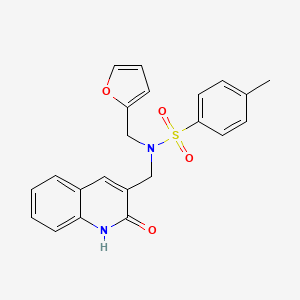



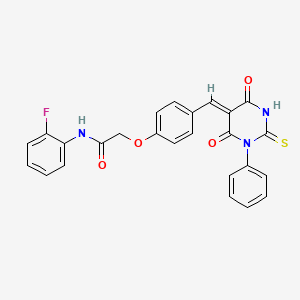
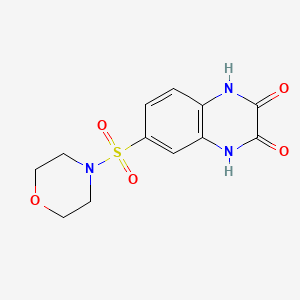
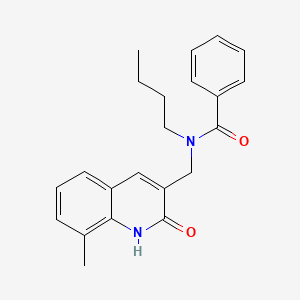

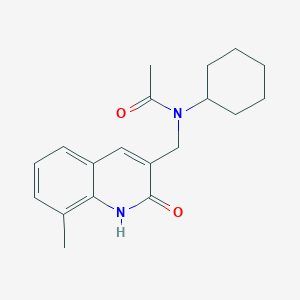
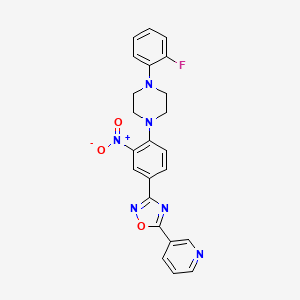
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)